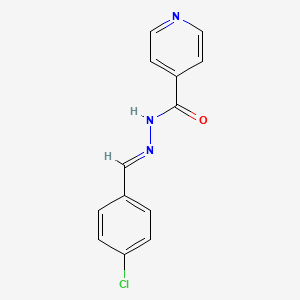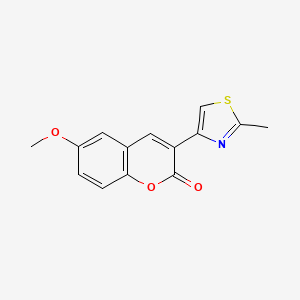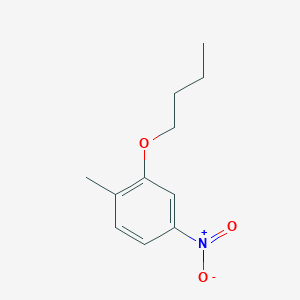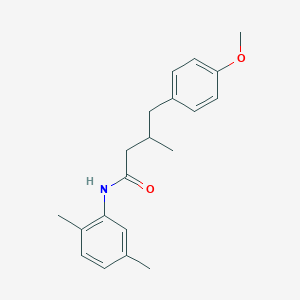
N'-(4-chlorobenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chlorobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H10ClN3O It is a derivative of isonicotinic acid hydrazide and contains a chlorobenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(4-chlorobenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between isoniazid and 4-chlorobenzaldehyde. The reaction typically involves mixing equimolar amounts of isoniazid and 4-chlorobenzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(4-chlorobenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-chlorobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with different aldehydes and ketones to form hydrazone derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
N’-(4-chlorobenzylidene)isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It has been used in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of N’-(4-chlorobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticonvulsant activity may be due to its interaction with gamma-aminobutyric acid (GABA) receptors .
Comparaison Avec Des Composés Similaires
N’-(4-chlorobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
Nicotinic Acid Hydrazones: These compounds also exhibit anticonvulsant activity and share a similar hydrazone structure.
Substituted Benzylidene Isonicotinohydrazides: These derivatives have been studied for their various biological activities, including antimicrobial and anticonvulsant properties.
Conclusion
N’-(4-chlorobenzylidene)isonicotinohydrazide is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable for research in medicinal chemistry, materials science, and biology.
Propriétés
Numéro CAS |
1042157-24-3 |
|---|---|
Formule moléculaire |
C13H10ClN3O |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10ClN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
Clé InChI |
AMDRLZATAWMLKJ-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)

![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)

